molecular formula C22H20FN5OS B2789591 4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897613-08-0

4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Numéro de catalogue: B2789591
Numéro CAS: 897613-08-0
Poids moléculaire: 421.49
Clé InChI: GZPHULRTFRQZDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H20FN5OS and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-fluoro-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-15-2-4-16(5-3-15)14-30-21-11-10-19-25-26-20(28(19)27-21)12-13-24-22(29)17-6-8-18(23)9-7-17/h2-11H,12-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPHULRTFRQZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Thioether formation : Reacting 6-mercapto-triazolopyridazine with 4-methylbenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the thioether group .
  • Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the 4-fluorobenzoyl moiety to the ethylamine-linked triazolopyridazine core .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Critical parameters : Maintain inert atmosphere during coupling reactions and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: How is structural confirmation and purity assessment performed?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., 4-fluorobenzamide aromatic protons at δ 7.2–7.8 ppm; triazole protons at δ 8.1–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+ expected m/z ~520.18) .
  • HPLC : Retention time consistency (e.g., 12.3 min on C18 column) and UV-Vis absorption (λmax ~260 nm) for purity .

Note : Use deuterated DMSO for NMR to enhance solubility of the hydrophobic core .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays (IC50 determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HCT-116) with 48-hour exposure and EC50 calculation .
  • Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .

Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and DMSO vehicle controls .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

  • Modify substituents : Synthesize analogs with variations in the 4-methylbenzylthio group (e.g., 4-nitrobenzyl, 3-trifluoromethylbenzyl) to assess electronic effects .
  • Evaluate bioisosteres : Replace the triazole ring with imidazole or pyrazole and compare activity .
  • Assay design : Test analogs in parallel against primary targets (e.g., kinase panels) and off-targets (e.g., CYP450 enzymes) to identify selectivity drivers .

Key metric : Correlate logP (calculated via HPLC retention) with cellular permeability .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Replicate assays : Repeat conflicting studies under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Analytical validation : Use LC-MS to confirm compound stability in assay buffers (e.g., pH 7.4 PBS) and rule out degradation .
  • Orthogonal assays : Validate cytotoxicity findings via apoptosis markers (Annexin V/PI staining) alongside MTT .

Case example : Discrepancies in IC50 values may arise from differences in cell passage number or serum concentration .

Advanced: What methodologies assess metabolic stability and pharmacokinetics?

Answer:

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS to calculate intrinsic clearance .
  • Plasma stability : Monitor degradation in rat plasma (37°C, 24 hours) to estimate half-life .
  • In vivo PK : Administer IV/PO doses in rodents and collect plasma for AUC and bioavailability calculations .

Optimization : Introduce metabolically stable groups (e.g., cyclopropyl instead of methylbenzyl) to improve stability .

Advanced: How to identify molecular targets and binding mechanisms?

Answer:

  • Affinity chromatography : Immobilize the compound on Sepharose beads and pull down proteins from cell lysates, followed by SDS-PAGE/MS identification .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to recombinant targets (e.g., kinases) .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

Validation : CRISPR knockouts of putative targets to confirm loss of compound efficacy .

Advanced: How to design in vivo efficacy studies for oncology applications?

Answer:

  • Xenograft models : Implant HT-29 (colon cancer) cells in nude mice and administer compound (10–50 mg/kg, QD) for 21 days .
  • Endpoints : Tumor volume (caliper measurements), body weight, and histopathology .
  • PK/PD integration : Measure plasma concentrations and correlate with tumor phospho-kinase levels (e.g., p-ERK via Western blot) .

Controls : Include vehicle and standard-of-care (e.g., 5-FU) groups .

Advanced: What strategies improve solubility and formulation?

Answer:

  • Salt formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling .
  • Nanoformulations : Prepare liposomal or PEGylated nanoparticles (DLS size <200 nm) to enhance bioavailability .
  • Co-solvents : Use 10% DMSO/30% PEG-300 in saline for IV dosing .

Characterization : Assess stability via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .

Advanced: How to elucidate binding modes using crystallography?

Answer:

  • Protein crystallization : Co-crystallize the compound with target kinases (e.g., EGFR T790M mutant) in 20% PEG 3350, pH 8.5 .
  • Data collection : Use synchrotron X-ray (1.8 Å resolution) and refine structures with PHENIX .
  • Analysis : Identify key interactions (e.g., fluorine-mediated halogen bonds with Leu788) using PyMOL .

Limitation : Requires high-quality protein crystals, which may necessitate mutagenesis (e.g., removing flexible loops) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.